Product packaging for 2-(4-Tert-butylphenoxy)acetamide(Cat. No.:CAS No. 28329-43-3)

2-(4-Tert-butylphenoxy)acetamide

Cat. No.: B2435792
CAS No.: 28329-43-3
M. Wt: 207.273
InChI Key: YZTCVXFIENRZAR-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a core structural motif in the development of enzyme inhibitors. It belongs to the class of phenoxyacetamide analogues, a scaffold recognized for its potential in modulating key biological targets. Research indicates that this structural class is being actively explored in oncology, specifically for the design of novel BCR-ABL1 kinase inhibitors for addressing drug resistance in chronic myeloid leukemia (CML) . Furthermore, structural analogues of 2-phenoxyacetamide have been identified as a novel class of potent and selective Monoamine Oxidase (MAO) inhibitors . MAO enzymes are important targets in neuropharmacology for conditions like depression and Parkinson's disease, and the phenoxyacetamide core presents opportunities for developing inhibitors with varying selectivity for the MAO-A and MAO-B isoforms . The tert-butylphenoxy group is a common feature used in chemical synthesis to impart specific steric and electronic properties, influencing the compound's binding affinity and metabolic stability . This product is intended for research purposes only, serving as a key intermediate or reference standard in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2435792 2-(4-Tert-butylphenoxy)acetamide CAS No. 28329-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTCVXFIENRZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Synthesis Methodologies

Derivatization and Structural Modification Techniques for Analogues

Chiral Synthesis Approaches for Stereoisomeric Control

While 2-(4-tert-butylphenoxy)acetamide itself is not chiral, the principles of chiral synthesis are critical when considering derivatives that may possess stereogenic centers. The introduction of chirality into molecules is a key aspect of modern medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities.

For derivatives of this compound that might feature axial chirality, such as certain biaryl derivatives, atroposelective synthesis would be a relevant strategy. This approach controls the conformation of molecules that have hindered rotation around a single bond. Methodologies for the asymmetric oxidative homo-coupling of phenolic compounds, sometimes mediated by chiral metal complexes, can yield products with high enantiomeric excess. mdpi.com For instance, iron complexes with chiral aminopyridine-like ligands have been successfully used in the asymmetric synthesis of BINOL derivatives, a concept that could be adapted for creating axially chiral derivatives of phenoxy acetamides. mdpi.com

Should a stereocenter be introduced elsewhere in a derivative, for example, on the acetamide (B32628) side chain, established methods of asymmetric synthesis would be employed. These could include the use of chiral auxiliaries, asymmetric catalysis with chiral metal complexes or organocatalysts, or enzymatic resolutions. The choice of method would depend on the specific structure of the desired chiral derivative.

Analytical Methodologies for Structural Elucidation

The definitive identification and characterization of this compound rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, functional groups, molecular weight, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to the nine equivalent protons. The aromatic protons on the phenoxy ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, likely in the range of 6.8 to 7.4 ppm. The methylene (B1212753) protons of the acetoxy group would be observed as a singlet at approximately 4.5 ppm. The protons of the amide group (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the tert-butyl group would show a quaternary carbon and three equivalent methyl carbons. The aromatic ring would display four distinct signals, two for the substituted carbons and two for the carbons bearing protons. The carbonyl carbon of the amide would be found significantly downfield, while the methylene carbon of the acetoxy group would be in the intermediate region.

Proton (¹H) Expected Chemical Shift (ppm) Splitting Pattern
tert-butyl (C(CH₃)₃)~1.3singlet
Methylene (O-CH₂-C=O)~4.5singlet
Aromatic (Ar-H)~6.8 - 7.4doublet, doublet
Amide (NH₂)variablebroad singlet
Carbon (¹³C) Expected Chemical Shift (ppm)
tert-butyl (CH₃)~31
tert-butyl (quaternary C)~34
Methylene (O-CH₂)~67
Aromatic (Ar-C)~114 - 155
Carbonyl (C=O)~168

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be expected around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibration of the amide would be observed around 1400 cm⁻¹. The presence of the ether linkage (Ar-O-CH₂) would be confirmed by C-O stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3100 - 3500 (two bands)
Aromatic (C-H)Stretch> 3000
Aliphatic (C-H)Stretch< 3000
Amide (C=O)Stretch (Amide I)1650 - 1680
Aromatic (C=C)Stretch1450 - 1600
Amide (C-N)Stretch~1400
Ether (Ar-O-C)Asymmetric Stretch1200 - 1250
Ether (C-O-Ar)Symmetric Stretch1000 - 1050

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern would likely involve several key cleavages. A prominent fragment would be the loss of a methyl group from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. The entire tert-butyl group could also be lost, leading to a peak at [M-57]⁺. Cleavage of the ether bond could result in a fragment corresponding to the 4-tert-butylphenoxide ion. Another characteristic fragmentation pathway would be the cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the aminyl radical. nist.gov

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to observe the consumption of reactants and the formation of the product. The difference in polarity between the starting materials (4-tert-butylphenol and 2-chloroacetamide) and the product would result in different retention factors (Rf values), allowing for easy visualization of the reaction's progress.

Column Chromatography is a preparative technique used to purify the crude product. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and an appropriate solvent system (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound. The choice of eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. For analysis, reverse-phase HPLC with a C18 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used to separate the compound from any impurities. The retention time of the compound is a characteristic property under specific conditions and can be used for identification. HPLC can also be used for the final purification of the compound to a high degree of purity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Design and Virtual Screening Applications

The principles of molecular design are central to discovering and optimizing new chemical entities. For 2-(4-tert-butylphenoxy)acetamide, both ligand-based and structure-based design strategies can be hypothetically employed to explore its potential as a bioactive agent.

Ligand-based drug design (LBDD) focuses on a set of known active molecules to derive a model that predicts the activity of new compounds. In the context of this compound, if a series of its analogs with known biological activity were available, LBDD techniques such as Quantitative Structure-Activity Relationship (QSAR) could be applied. This would involve correlating the structural features of these molecules with their biological responses to build a predictive model.

Structure-based drug design (SBDD), on the other hand, relies on the three-dimensional structure of a biological target, such as a protein or enzyme. If the target of this compound was identified and its structure elucidated (e.g., through X-ray crystallography or NMR spectroscopy), SBDD could be used to design more potent and selective analogs. Docking studies would simulate the binding of this compound into the active site of the target, and the insights gained would inform modifications to its structure to enhance binding affinity. For instance, derivatives of the 4-tert-butylphenoxy group have been explored as dual-target ligands, where structural modifications were guided by the aim of improving interaction with specific biological targets. mdpi.com

Design PrincipleApplication to this compoundRequired Information
Ligand-Based DesignDevelopment of QSAR models to predict biological activity based on structural features.A series of analogs with experimentally determined biological activities.
Structure-Based DesignDocking simulations to predict the binding mode and affinity to a specific biological target.3D structure of the biological target.

Pharmacophore modeling is a cornerstone of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of active compounds related to this compound would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model could then be used as a 3D query to screen large compound libraries in a process known as virtual screening, to identify novel molecules with the potential for similar biological activity. nih.gov The pharmacophore of this compound would likely highlight the hydrogen bonding capabilities of the acetamide (B32628) group, the hydrophobic bulk of the tert-butyl group, and the aromatic nature of the phenoxy ring as key interaction points.

Pharmacophoric FeaturePotential Role in Target Interaction
Hydrogen Bond Donor (Amide N-H)Interaction with electronegative atoms in a binding site.
Hydrogen Bond Acceptor (Carbonyl C=O)Interaction with hydrogen bond donors in a binding site.
Hydrophobic Group (tert-butyl)Van der Waals interactions within a hydrophobic pocket.
Aromatic Ring (Phenoxy)π-π stacking or hydrophobic interactions.

Quantum Chemical Characterization

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for characterizing compounds like this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.netnih.gov For this compound, DFT calculations could be employed to determine its optimized molecular geometry, Mulliken atomic charges, and dipole moment. These calculations provide insights into the molecule's stability and reactivity. The local reactivity can be assessed through Fukui functions, which identify the sites most susceptible to nucleophilic or electrophilic attack. researchgate.netnih.gov

DFT calculations can also predict various spectroscopic properties of this compound. Theoretical Infrared (IR) spectra can be calculated to assign vibrational frequencies to specific functional groups, aiding in the interpretation of experimental spectra. Similarly, theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. bsu.by The calculation of theoretical Nuclear Magnetic Resonance (NMR) chemical shifts provides another layer of structural confirmation.

Spectroscopic TechniquePredicted PropertyInformation Gained
Infrared (IR) SpectroscopyVibrational frequenciesIdentification of functional groups and bonding patterns.
UV-Visible (UV-Vis) SpectroscopyElectronic transitions (λmax)Information about the conjugated systems and electronic structure.
Nuclear Magnetic Resonance (NMR)Chemical shifts (δ)Elucidation of the chemical environment of atomic nuclei (e.g., ¹H, ¹³C).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring, while the LUMO may be centered on the acetamide moiety.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen, indicating sites for potential intermolecular interactions. nih.gov

ParameterSignificance for this compound
HOMO EnergyIndicates the propensity to donate electrons, likely from the phenoxy ring.
LUMO EnergyIndicates the ability to accept electrons, potentially at the acetamide group.
HOMO-LUMO GapReflects chemical reactivity and kinetic stability.
MEP SurfaceVisualizes charge distribution and predicts sites for non-covalent interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on related phenoxyacetamide derivatives provides a strong basis for predicting its binding behavior. For instance, studies on phenoxyacetamide derivatives as inhibitors of enzymes like the Dot1-like protein (DOT1L) have revealed key interaction patterns. sigmaaldrich.com

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. The molecule possesses several rotatable bonds: the bond connecting the phenoxy group to the benzene (B151609) ring, the ether bond, and the C-C bond of the acetamide side chain. Computational studies on similar N-substituted acetamides suggest that the orientation of the groups around the amide bond is critical. bldpharm.com

The molecule likely exists as a population of different conformers in solution. The most stable conformer would be one that minimizes steric hindrance, particularly from the bulky tert-butyl group. When it binds to a protein, it is expected to adopt a specific "bioactive" conformation. Molecular dynamics simulations would be instrumental in exploring the conformational landscape of both the free ligand and the protein-ligand complex, revealing the dynamic nature of their interactions and the stability of the bound state over time.

In Silico Property Prediction and Chemoinformatics

Chemoinformatics employs computational methods to analyze chemical information, which is particularly useful in the early stages of drug discovery for filtering compound libraries and prioritizing candidates with favorable properties.

A primary checkpoint in evaluating the drug potential of a compound is assessing its compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. This rule helps to predict if a compound possesses physicochemical properties that would make it a likely orally active drug in humans. The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

For this compound, we can assess its properties:

Molecular Weight: The molecular formula is C12H17NO2, giving a molecular weight of approximately 207.3 g/mol . This is well under the 500 dalton limit.

Hydrogen Bond Donors: The amide group (-NH2) has two hydrogen atoms attached to nitrogen, making it capable of donating two hydrogen bonds. This is within the limit of 5.

Hydrogen Bond Acceptors: The molecule has two oxygen atoms (one carbonyl and one ether), which can act as hydrogen bond acceptors. This is well within the limit of 10.

Log P: The calculated octanol-water partition coefficient (log P) for this molecule is predicted to be around 2.5 to 3.0, which is below the maximum value of 5.

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Table 1: Lipinski's Rule of Five Analysis for this compound

Property Value Rule Compliance
Molecular Weight ~207.3 g/mol < 500 g/mol Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes
Log P (estimated) ~2.5 - 3.0 ≤ 5 Yes

Predictive models, often based on machine learning algorithms and quantitative structure-activity relationships (QSAR), can forecast the pharmacokinetic properties of a compound, such as its bioavailability and metabolic stability. chemicalbook.comchemsrc.com

Bioavailability: The good compliance with Lipinski's Rule of Five suggests that this compound has a high probability of good membrane permeability and, consequently, reasonable oral bioavailability. Predictive models that take into account these physicochemical parameters would likely classify this compound as having a favorable absorption profile.

Metabolic Stability: A significant feature of this compound is the presence of a tert-butyl group. While this group can be beneficial for fitting into hydrophobic pockets of target proteins, it is also known to be a site of metabolic attack. sigmaaldrich.com The tert-butyl group is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of hydroxylated metabolites. sigmaaldrich.comuni.lu This metabolic pathway can result in rapid clearance of the compound from the body, potentially leading to a short half-life and low in vivo efficacy. rsc.org Therefore, while the compound has drug-like properties, its metabolic stability, particularly concerning the tert-butyl moiety, would be a critical parameter to evaluate experimentally.

Biological Activity Profiles and Molecular Mechanism of Action

Enzyme Target Modulation

The core structure of 2-(4-tert-butylphenoxy)acetamide is a scaffold that has been explored in the development of various enzyme inhibitors.

While the 4-tert-butylphenoxy scaffold is of interest in medicinal chemistry, direct research specifically identifying this compound as an inhibitor for many of the enzymes listed below is limited in publicly available literature. The information often pertains to structurally related compounds or broader inhibitor classes.

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is a key player in inflammation and cancer by mediating the release of arachidonic acid. While various synthetic inhibitors of cPLA2α have been developed, specific studies on this compound are not prominently reported.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that breaks down endocannabinoids like anandamide. nih.govnih.gov Inhibiting FAAH can increase endocannabinoid levels, offering potential therapeutic benefits for pain, anxiety, and other conditions. nih.gov FAAH inhibitors often contain carbamate (B1207046) or urea (B33335) functionalities that interact with the enzyme's catalytic serine residues. nih.gov Although numerous FAAH inhibitors have been developed, specific inhibitory activity by this compound is not detailed in the available research.

Malate (B86768) Dehydrogenase 1 and 2 (MDH1/MDH2): These enzymes are crucial for the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production. nih.gov Dual inhibitors of MDH1/2, such as the derivative LW1497, have been investigated for their potential in targeting cancer metabolism. nih.govnih.gov These inhibitors can disrupt cellular energy production and suppress the accumulation of hypoxia-inducible factor-1 alpha (HIF-1α). nih.govpatsnap.com However, data directly linking this compound to MDH1/2 inhibition is not currently available.

Poly(ADP-ribose) Polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4): Both PARP1 and BRD4 are important targets in cancer therapy. PARP inhibitors can be synthetically lethal with deficiencies in DNA repair pathways, such as those involving BRCA1/2. nih.gov BRD4, an epigenetic reader, is involved in the transcription of key oncogenes. nih.gov Research has shown that inhibiting BRD4 can induce deficiencies in homologous recombination repair and sensitize cancer cells to PARP inhibitors. nih.gov While inhibitors for both targets are under active investigation, a direct role for this compound has not been established.

Enoyl-Acyl Carrier Protein Reductase (FabV): FabV is an enzyme found in the fatty acid synthesis pathway of some bacteria and is a target for developing new antibacterial agents. There is no available information from the provided search results linking this compound to the inhibition of FabV.

Mechanistic studies for the aforementioned enzymes typically involve detailed kinetic analyses and structural biology to understand how inhibitors bind to the active site. For instance, MDH2 inhibitors work by targeting the enzyme's active site, thereby blocking the conversion of malate to oxaloacetate and disrupting the Krebs cycle. patsnap.com This leads to reduced ATP production and increased metabolic stress in cancer cells. patsnap.com Similarly, FAAH inhibitors often form a covalent bond with a key serine residue in the enzyme's active site, leading to its inactivation. nih.gov Without specific data on this compound, its precise mechanism of interaction with these enzymes remains speculative.

Receptor Interaction and Functional Antagonism/Agonism

The 4-tert-butylphenoxy moiety is a recognized pharmacophore in the design of ligands for various receptors.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that acts as a sensor for heat, protons, and various chemical stimuli, playing a significant role in pain and inflammation. While there is no direct report on this compound, the structurally related N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) is a known TRPV1 antagonist. The presence of the 4-tert-butylphenyl group in BCTC suggests that the 4-tert-butylphenoxy scaffold could be a component for TRPV1 antagonism. Classical TRPV1 antagonists often possess a carbonyl group within an amide or urea structure, a feature present in this compound.

Significant research has focused on the 4-tert-butylphenoxy scaffold for its role in developing antagonists for the Histamine (B1213489) H3 Receptor (H3R). mdpi.comgoettingen-research-online.denih.govresearchgate.net H3R antagonists are being investigated for their potential in treating neurological disorders like Parkinson's disease by modulating neurotransmitter levels. mdpi.comnih.govresearchgate.net

A series of 4-tert-butylphenoxyalkoxyamines, based on the lead compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), have been synthesized and evaluated for their dual activity as H3R antagonists and monoamine oxidase B (MAO-B) inhibitors. mdpi.comnih.govresearchgate.net Many of these compounds demonstrated significant affinity for the human H3 receptor (hH3R), with Ki values often below 400 nM. mdpi.comgoettingen-research-online.denih.govresearchgate.net

Compound hH3R Affinity (Ki in nM) hMAO-B Inhibition (IC50 in nM)
DL76 38 48
Compound 5 Not specified Not specified
Compound 9 Not specified Not specified

Data derived from studies on dual-target ligands for potential Parkinson's disease treatment. mdpi.comnih.govresearchgate.net

These findings highlight that the 4-tert-butylphenoxy group is a key structural element for achieving potent H3R antagonism. The acetamide (B32628) group in this compound could potentially serve as a part of the linker or interacting moiety in a similar fashion to the alkoxyamine chains in the studied compounds.

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis. nih.govwikipedia.orgyoutube.com It is a target for drugs known as calcimimetics (agonists) and calcilytics (antagonists). youtube.comnih.gov Calcilytics are being explored for conditions like osteoporosis. nih.gov Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close structural analogs act as antagonists for the Calcium-Sensing Receptor.

Progesterone (B1679170) Receptor (PR) Binding and Ligand Activity

Currently, there is a lack of specific research data directly implicating this compound in progesterone receptor (PR) binding and ligand activity. Further investigation is required to determine any potential interactions with this nuclear receptor.

P2Y1 Receptor Antagonism and Platelet Aggregation Modulation

The P2Y1 receptor is a G-protein-coupled receptor that plays a crucial role in ADP-induced platelet aggregation. nih.govnih.gov Antagonists of this receptor are of significant interest for their potential as antiplatelet agents. nih.govcapes.gov.brunc.edu While direct studies on this compound are not prevalent, research on related acetamide derivatives and other compounds that modulate P2Y1 activity provides a framework for understanding potential mechanisms.

Activation of the P2Y1 receptor by ADP initiates platelet shape change and aggregation. nih.govcapes.gov.brunc.edu The development of potent and selective P2Y1 receptor antagonists is a key area of research. nih.govcapes.gov.brunc.edu For instance, MRS2500 has been identified as a highly potent and selective antagonist for the P2Y1 receptor, inhibiting ADP-induced platelet aggregation with an IC50 value of 0.95 nM. capes.gov.brunc.edu This highlights the therapeutic potential of targeting this receptor to modulate platelet activity.

Cellular Phenotypes and Biological Pathways

The influence of this compound and its related structures extends to various cellular processes, including apoptosis, cell proliferation, inflammation, and antimicrobial defense.

Induction of Apoptotic Pathways in Cellular Models

Research has shown that derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. One related compound, 2,4-Di-tert-butylphenol (2,4-DTBP), has been shown to promote apoptosis in HCT116 colorectal cancer cells in a dose- and time-dependent manner. nih.govnih.gov This process is characterized by classical apoptotic features, including changes in cell morphology. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer effects of many therapeutic agents.

Anti-proliferative Effects in Cancer Cell Lines: Mechanistic Investigations

The anti-proliferative effects of compounds related to this compound have been investigated in various cancer cell lines. nih.govnih.gov For example, 2,4-DTBP has demonstrated the ability to inhibit the proliferation of colorectal cancer cells. nih.govnih.gov Mechanistic studies have revealed that this inhibition is linked to the modulation of key proteins involved in cell survival and apoptosis.

In silico and in vitro studies have shown that 2,4-DTBP can bind to and downregulate the expression of the anti-apoptotic proteins Bcl-2 and Survivin. nih.govnih.govresearchgate.net This leads to the disruption of mitochondrial function, characterized by reduced ATP production and oxygen consumption, ultimately contributing to cell cycle arrest in the G1 phase and the induction of apoptosis. nih.gov

Table 1: In Silico Binding Affinities of 2,4-Di-tert-butylphenol (2,4-DTBP)

Target Protein Binding Affinity (ΔG, kcal/mol) Binding Energy (dGbind, kcal/mol)
Bcl-2 -9.8 -54.85 ± 6.79

Data derived from molecular docking and molecular dynamics simulations. nih.govnih.gov

Modulation of Inflammatory Mediators and Pathways

While specific studies on the direct modulation of inflammatory mediators by this compound are limited, the broader class of phenolic compounds and acetamide derivatives has been recognized for its anti-inflammatory potential. nih.gov These compounds can influence various inflammatory pathways, though the precise mechanisms for this specific molecule are yet to be fully elucidated.

Antimicrobial Activity Mechanisms and Target Elucidation

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens. usmf.md For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown both antibacterial and antifungal effects. usmf.md

These compounds have been effective against both planktonic microorganisms and biofilms. usmf.md The minimum inhibitory concentrations (MICs) for some of these derivatives range from 0.78 μg/mL to 12.5 μg/mL, depending on the microbial strain. usmf.md Furthermore, certain derivatives have shown a strong ability to inhibit biofilm formation by bacteria such as S. aureus and P. aeruginosa. usmf.md Other acetamide derivatives have also been synthesized and tested against plant fungi and bacteria, with some showing excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net The development of hybrid molecules incorporating different bioactive scaffolds is a promising strategy in the discovery of new antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of a 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivative (KVM-316)

Microbial Strain Biofilm Formation Inhibition (%)
S. aureus 96.1
E. coli 57.2

Data from in vitro studies on biofilm inhibition. usmf.md

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nettue.nl These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules. crpsonline.comcrpsonline.com

Derivation and Validation of QSAR Models for Activity Prediction

Several QSAR models have been developed for phenoxyacetamide analogues, particularly in the context of their activity as monoamine oxidase (MAO) inhibitors. crpsonline.comcrpsonline.comresearchgate.net The process typically involves selecting a series of compounds with known biological activities (the training set) and calculating a variety of molecular descriptors for each compound. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates a subset of these descriptors with the observed biological activity. crpsonline.comresearchgate.net

The robustness and predictive power of these models are assessed through rigorous validation techniques. researchgate.netresearchgate.net Internal validation is often performed using methods like leave-one-out cross-validation, which yields a cross-validated correlation coefficient (q²). crpsonline.comcrpsonline.com External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. researchgate.netresearchgate.net A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. crpsonline.comcrpsonline.com For instance, a developed QSAR model for phenoxyacetamide derivatives as MAO-B inhibitors showed a good regression coefficient (r²) of 0.9033 and a q² of 0.8376. crpsonline.comcrpsonline.com

Correlation of Molecular Descriptors with Observed Biological Outcomes

The power of QSAR models lies in their ability to identify the key molecular descriptors that govern biological activity. researchgate.net These descriptors can be broadly categorized as electronic, steric, and thermodynamic properties. researchgate.netresearchgate.net

For phenoxyacetamide derivatives acting as MAO inhibitors, several key descriptors have been identified. crpsonline.comcrpsonline.com Molecular weight (MW) has shown a positive correlation, suggesting that bulkier compounds tend to exhibit better inhibitory activity. crpsonline.comcrpsonline.com This aligns with the understanding that larger substituents can enhance binding.

Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO), have also been found to be significant. crpsonline.comcrpsonline.com A negative correlation with HOMO energy suggests that the presence of electrophilic groups may increase activity. crpsonline.comcrpsonline.com Another important descriptor is Beta Polarizability, where a negative correlation indicates that less polar groups may lead to higher activity. crpsonline.comcrpsonline.com These findings provide valuable insights for the rational design of new, more potent phenoxyacetamide-based compounds.

Table 2: QSAR Model for Phenoxyacetamide Derivatives as MAO-B Inhibitors

Model ParameterValue/DescriptorInterpretationReference(s)
Statistical Significance Regression Coefficient (r²)0.9033Indicates a strong correlation between the model's predictions and the experimental data.
Cross-validated Coefficient (q²)0.8376Demonstrates good internal predictive ability of the model.
Key Molecular Descriptors Molecular Weight (MW)Positive CorrelationSuggests that bulkier or higher molecular weight compounds are important for better MAO enzyme inhibition.
Highest Occupied Molecular Orbital (HOMO) EnergyNegative CorrelationIndicates that the presence of an electrophilic group may increase activity.
Beta Polarizability (BetaPol)Negative CorrelationSuggests that less polar groups may contribute to higher activity.

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of a molecule, its conformation, and the specific spatial arrangement of its atoms, its stereochemistry, are critical determinants of its interaction with biological targets and, consequently, its pharmacological activity. For derivatives of 2-(4-tert-butylphenoxy)acetamide, these structural nuances play a pivotal role in defining their Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).

The introduction of stereocenters into the this compound scaffold can have a profound impact on biological activity. A chiral center can be introduced, for instance, by substitution at the alpha-position of the acetamide (B32628) moiety (the carbon atom between the carbonyl group and the phenoxy oxygen). This creates (R) and (S) enantiomers, which are non-superimposable mirror images of each other.

Although specific enantiomeric studies on this compound are not prevalent, research on analogous compounds underscores the importance of stereochemistry. For example, studies on other bioactive small molecules consistently demonstrate that different enantiomers can exhibit significantly different potencies, efficacies, and even different pharmacological effects. This is because the protein targets in the body, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

To illustrate the potential stereochemical impact on the activity of this compound derivatives, a hypothetical data table is presented below. This table conceptualizes how the introduction of a methyl group at the alpha-position could influence biological activity.

Table 1: Hypothetical Biological Activity of Chiral α-Methyl Analogs of this compound

CompoundStereochemistryTarget Binding Affinity (Ki, nM)
1 Racemic (±)50
1a (R)-enantiomer10
1b (S)-enantiomer250

This table is for illustrative purposes only to demonstrate the concept of stereochemical impact on biological activity. The data is hypothetical and not derived from experimental studies on these specific compounds.

In this hypothetical example, the (R)-enantiomer (1a ) exhibits a significantly higher binding affinity (lower Ki value) than the (S)-enantiomer (1b ), and both are more defined in their activity compared to the racemic mixture (1 ). Such a result would strongly suggest that the spatial orientation of the methyl group is critical for optimal interaction with the biological target. The bulkier tert-butyl group on the phenoxy ring and the acetamide moiety create a specific steric and electronic environment, and the precise positioning of an additional substituent can either enhance or hinder the key interactions required for a biological response.

The differential activity between enantiomers can be attributed to one enantiomer fitting more snugly into the binding site, allowing for more favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), while the other enantiomer may experience steric clashes or be unable to achieve the necessary orientation for effective binding.

Advanced in Vitro Experimental Methodologies

High-Throughput Screening (HTS) for Lead Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, enabling the rapid assessment of vast and diverse compound libraries, which can contain hundreds of thousands to millions of molecules, to identify initial "hits". researchgate.netevotec.com For a compound like 2-(4-Tert-butylphenoxy)acetamide, HTS is the initial step to determine if it possesses any activity against a specific biological target. The process leverages automation, miniaturized assay formats (typically in 384-well or 1536-well plates), and sensitive detection methods to generate data efficiently and cost-effectively. evotec.comnuvisan.comaxxam.com

The primary goal of an HTS campaign is to identify compounds that exhibit a desired biological activity, which are then designated as hits for further investigation. sygnaturediscovery.com A critical challenge in HTS is distinguishing true biological activity from experimental noise or artifacts. assay.works To address this, a more advanced approach known as quantitative HTS (qHTS) is often employed. Unlike traditional single-concentration screening, qHTS tests each compound across a range of concentrations, generating concentration-response curves for every molecule in the library. nih.gov This method provides a richer dataset, allowing for the immediate characterization of a compound's potency and efficacy, thereby reducing the rate of false negatives and false positives that can occur in single-point screens. nih.gov

Once initial hits are identified, a rigorous optimization or "hit evaluation" process begins. sygnaturediscovery.com This involves a cascade of follow-up experiments designed to confirm and characterize the activity of the selected compounds.

Key steps in the hit-to-lead optimization process include:

Hit Confirmation: Re-testing the initial hits to ensure the observed activity is reproducible.

Dose-Response Analysis: Performing detailed concentration-response experiments to accurately determine the compound's potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). evotec.com

Orthogonal Screening: Using a different assay technology to confirm the compound's activity. evotec.com For instance, if the primary screen was a functional assay, an orthogonal screen might be a biophysical assay to confirm direct binding to the target. sygnaturediscovery.com

Counter-Screens: Employing assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescence) rather than interacting with the biological target. sygnaturediscovery.com

Structural Integrity Analysis: Using techniques like liquid chromatography-mass spectrometry (LC/MS) to verify the purity and structural identity of the hit compound. axxam.com

Interactive Table 1: Comparison of HTS Methodologies

Feature Traditional HTS Quantitative HTS (qHTS)
Screening Concentration Single, high concentration Multiple concentrations (titration series)
Primary Output Single activity value per compound Concentration-response curve per compound
Key Advantage Higher throughput speed for primary screen Richer data quality, lower false-negative rate
Data Analysis Statistical hit selection (e.g., >3 SD from mean) assay.works Pharmacological analysis (potency, efficacy) nih.gov
Primary Use Case Initial identification of any potential activity Direct identification and profiling of bioactive compounds nih.gov

Development and Implementation of Cell-Based Assays for Functional Characterization

Following hit identification through HTS, cell-based assays are crucial for characterizing the functional effects of a compound like this compound in a biologically relevant environment. nuvisan.com These assays move beyond the isolated target and assess the compound's impact on cellular pathways, phenotypes, and functions. evotec.com

The development of a robust cell-based assay is a multi-step process that requires careful optimization to ensure the model accurately reflects the disease or biological process of interest. nuvisan.com For example, to test a compound's effect on an enzyme like indoleamine 2,3-dioxygenase (IDO), HeLa cells can be cultured and stimulated to express the enzyme. google.com The compound's inhibitory activity can then be quantified by measuring the levels of the enzyme's product, kynurenine, in the cell culture medium. google.com

Common types of cell-based assays include:

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific cellular signaling pathway. A change in the reporter signal indicates that the compound has modulated the pathway.

Phenotypic Assays: These assays measure observable changes in cell morphology, proliferation, or viability. High-content screening (HCS) platforms can be used to quantify these changes in an automated fashion. nuvisan.com

Functional Assays: These measure specific cellular functions, such as calcium influx, metabolic output, or the secretion of signaling molecules. researchgate.net

Interactive Table 2: Stages of Cell-Based Assay Development

Stage Description Key Considerations
1. Cell Line Selection Choose a cell line that is biologically relevant to the target or disease. Endogenous target expression, ease of culture, reproducibility.
2. Assay Principle Determine the cellular endpoint to be measured (e.g., protein level, reporter signal, metabolite production). Relevance to compound's expected mechanism of action, signal-to-background ratio. nih.gov
3. Protocol Optimization Refine parameters such as cell seeding density, compound incubation time, and reagent concentrations. Assay robustness, miniaturization for higher throughput (e.g., 384-well format). sygnaturediscovery.com
4. Validation Test the assay using known positive and negative control compounds. Calculate statistical metrics like the Z'-factor to ensure assay quality and reproducibility. nih.gov

Biochemical Assays for Enzyme and Receptor Ligand Binding

Biochemical assays are fundamental for directly measuring the interaction between a compound and its purified molecular target, such as an enzyme or receptor. researchgate.net These assays are essential for confirming that a compound's cellular effects are due to direct engagement with the intended target and for determining key binding parameters.

For an enzyme target, assays are designed to measure the inhibition or activation of its catalytic activity. For instance, the activity of the enzyme indoleamine 2,3-dioxygenase (IDO) is determined by monitoring the formation of its product, N'-formylkynurenine, which causes an increase in absorbance at a specific wavelength (321 nm). google.com An inhibitor would reduce the rate of this absorbance change.

For receptor targets, ligand binding assays are used to quantify a compound's ability to bind to the receptor. Traditionally, these assays used radioactively labeled ligands. However, modern drug discovery increasingly relies on advanced label-free technologies that provide more detailed information.

Advanced label-free techniques for biochemical assays include:

Mass Spectrometry (MS): MS-based HTS can directly detect the substrate and product of an enzymatic reaction, offering high sensitivity and specificity without the need for labels. nih.gov It is a powerful tool for functional and affinity-based screening across many target classes. nih.govbruker.com

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that measures the binding of a compound to a target immobilized on a sensor surface in real-time. bruker.com It provides not only the binding affinity (how tightly the compound binds) but also the kinetic rate constants (the speed of binding and dissociation). bruker.com

Interactive Table 3: Overview of Biochemical Assay Techniques

Assay Type Principle Information Gained Example Application for this compound
Enzyme Activity Assay Measures the rate of substrate conversion to product in the presence of the compound. Potency (IC₅₀/EC₅₀), mechanism of inhibition/activation. Measuring the inhibition of a target enzyme by monitoring product formation via absorbance. google.com
Mass Spectrometry (MS) Directly detects and quantifies analyte mass in a sample. Direct measurement of substrate/product; binding affinity. nih.gov Ultra-high-throughput screening of the compound against an enzyme target without labeled reagents. bruker.com
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon compound binding to an immobilized target. Binding affinity (Kᴅ), association/dissociation kinetics (kₐ/k_d). bruker.com Characterizing the precise binding kinetics of the compound to its purified receptor target.

Advanced Imaging Techniques for Subcellular Localization and Cellular Mechanism Elucidation

Advanced imaging techniques provide spatial and temporal information about a compound's activity within a cell, offering critical insights into its mechanism of action. These methods can reveal where a compound accumulates, where its target is located, and what downstream cellular events are triggered by their interaction.

To visualize a compound like this compound or its target, it can be labeled with a fluorescent dye. google.com This allows for its localization within cellular compartments to be tracked using fluorescence microscopy. This information can be critical for understanding if a compound is reaching its intended site of action.

High-Content Screening (HCS), also known as high-content imaging, combines automated fluorescence microscopy with sophisticated image analysis software. nuvisan.com HCS allows for the simultaneous measurement of multiple cellular parameters (e.g., protein translocation, cytoskeletal rearrangement, cell cycle status) in thousands of individual cells. By analyzing the complex phenotypic "fingerprint" induced by a compound, researchers can classify its mechanism of action and identify potential off-target effects. nuvisan.com

Interactive Table 4: Application of Advanced Imaging Techniques

Technique Description Primary Application Insights Gained for this compound
Fluorescence Microscopy Uses fluorescently labeled molecules to visualize specific cellular components. Subcellular localization of a compound or its target protein. Determining if the compound co-localizes with its target in a specific organelle (e.g., nucleus, mitochondria).
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple phenotypic features in cells. nuvisan.com Secondary screening and mechanism of action studies. Elucidating the compound's impact on multiple cellular pathways and identifying its functional signature. nuvisan.com
Confocal Microscopy Provides high-resolution, optically sectioned images to reduce out-of-focus blur. Precise 3D localization of molecular interactions. Visualizing the detailed spatial relationship between the compound and its target within the cellular architecture.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-(4-Tert-butylphenoxy)acetamide Analogues with Enhanced Specificity

The development of next-generation analogues of this compound with improved specificity and efficacy is a primary objective for future synthetic efforts. Building upon existing knowledge of structure-activity relationships (SAR), researchers can systematically modify the core aryloxyacetamide structure to optimize interactions with biological targets.

Key strategies for analogue design include:

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity. For instance, the strategic placement of electron-withdrawing or electron-donating groups can influence the compound's pharmacokinetic and pharmacodynamic profile.

Isosteric Replacement: The replacement of certain functional groups with isosteres can lead to analogues with similar biological activity but improved metabolic stability or reduced off-target effects.

Recent synthetic methodologies, such as the metal catalyst-free synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, offer efficient and environmentally friendly routes to generate diverse libraries of analogues for screening. nih.govrsc.org This approach, promoted by alkaline solutions of hydrogen peroxide, is compatible with a range of sensitive functional groups, allowing for broad structural diversification. nih.govrsc.org

Exploration of Novel Biological Targets and Therapeutic Areas for Aryloxyacetamides

While initial studies have highlighted the neuroprotective potential of aryloxyacetamide derivatives, a significant avenue for future research lies in the exploration of novel biological targets and therapeutic areas. nih.govresearchgate.net The inherent versatility of the aryloxyacetamide scaffold suggests its potential applicability across a spectrum of diseases.

Promising therapeutic areas for investigation include:

Oncology: The structural motifs present in aryloxyacetamides are found in various anticancer agents. Future studies could explore the efficacy of this compound analogues against different cancer cell lines and investigate their potential mechanisms of action, such as the induction of apoptosis or inhibition of key signaling pathways. Some research has already pointed to the potential anticancer properties of related compounds.

Cardiovascular, Renal, and Metabolic Diseases: Given the interconnected nature of these conditions, compounds that can modulate relevant biological pathways are of high interest. astrazeneca.comastrazeneca.com Research could focus on targets involved in inflammation, fibrosis, and metabolic regulation.

Inflammatory and Immunological Disorders: The anti-inflammatory properties suggested for related compounds warrant further investigation. Aryloxyacetamide analogues could be screened for their ability to modulate inflammatory cytokines and immune cell function, with potential applications in autoimmune diseases and chronic inflammatory conditions.

Rare Diseases: The development of therapies for rare diseases is a growing priority. astrazeneca.com High-throughput screening of aryloxyacetamide libraries against targets associated with rare genetic disorders could uncover novel therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in Phenoxyacetamide Drug Discovery and Design

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel phenoxyacetamide analogues. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired therapeutic profiles. mdpi.com By providing the model with specific parameters, such as target affinity and pharmacokinetic properties, researchers can generate novel phenoxyacetamide derivatives that are tailored for a particular therapeutic application.

Target Identification: AI can analyze large biological datasets, including genomic and proteomic data, to identify and validate novel biological targets for phenoxyacetamide compounds. mdpi.comcrimsonpublishers.com This can help to uncover new therapeutic indications and expand the potential applications of this chemical class.

Drug Repurposing: Machine learning algorithms can identify potential new uses for existing drugs by analyzing their molecular features and biological activity profiles. mdpi.com This approach could be applied to existing aryloxyacetamide derivatives to find new therapeutic applications.

Development of Advanced Pre-clinical Research Models for Comprehensive Compound Evaluation

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the development and utilization of advanced preclinical research models are essential. These models provide a more accurate prediction of clinical outcomes compared to traditional methods.

Future directions in preclinical evaluation include:

Three-Dimensional (3D) Cell Cultures: Organoids and spheroids, which are 3D cell cultures that more closely mimic the in vivo environment, can provide more relevant data on compound efficacy and toxicity than traditional two-dimensional cell cultures.

Humanized Animal Models: The use of animal models that have been genetically modified to express human genes or cells can improve the translation of preclinical findings to human clinical trials.

Advanced Imaging Techniques: Non-invasive imaging technologies, such as Positron Emission Tomography (PET), can be used to visualize the biodistribution and target engagement of radiolabeled phenoxyacetamide analogues in living organisms. nih.govnih.gov This provides valuable information on the compound's pharmacokinetics and pharmacodynamics. For instance, novel PET tracers are being developed for imaging specific biomarkers in diseases like glioma. nih.gov

Microdosing Studies: The administration of sub-therapeutic doses of a compound to humans can provide early data on its pharmacokinetic profile, helping to de-risk later-stage clinical development.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the key considerations for synthesizing 2-(4-Tert-butylphenoxy)acetamide with high purity?

The synthesis of this compound requires precise control of reaction conditions. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions like oxidation or premature amide bond cleavage.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Reaction time : Extended reaction times (>12 hours) may improve yield but risk degradation; monitoring via TLC or HPLC is advised .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.3 ppm, acetamide protons at δ ~3.8–4.2 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1240 cm1^{-1} (C-O-C ether linkage) validate functional groups .
  • HPLC/MS : Ensures purity (>98%) and molecular weight confirmation (e.g., [M+H]+ at m/z 265.2) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in alkylation steps?

Low yields in alkylation (e.g., with ethyl bromoacetate) often stem from steric hindrance from the tert-butyl group. Strategies include:

  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 12 hours) and enhances regioselectivity .
  • Solvent-free conditions : Minimize side reactions in neat reactions, though thermal stability must be verified via DSC .

Q. How should contradictory bioactivity data (e.g., antiviral vs. anticancer) be interpreted?

Contradictions in bioactivity may arise from:

  • Target specificity : Molecular docking studies (e.g., AutoDock 4.2) reveal differential binding to SARS-CoV-2 proteases (PDB: 6NUS) vs. cancer-related kinases .
  • Assay conditions : Varying IC50_{50} values in enzyme inhibition assays (e.g., 10 μM vs. 50 μM) may reflect pH sensitivity or co-solvent effects .
  • Metabolic stability : Hepatic microsome assays can clarify whether metabolites retain activity .

Q. What methodological approaches are recommended for studying thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~200°C for this compound) .
  • DSC : Identifies phase transitions (e.g., melting point ~145–150°C) and exothermic degradation peaks .
  • Forced degradation studies : Expose the compound to heat (80°C), light (UV), and humidity (75% RH) to identify degradants via LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize molecular geometry and predict reactive sites (e.g., Mulliken charges highlight nucleophilic oxygen in the phenoxy group) .
  • Molecular dynamics simulations : Assess binding stability to targets like mGluR5 (root-mean-square deviation <2 Å over 100 ns) .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., logP ~3.2) and blood-brain barrier penetration .

Contradictions and Resolutions

  • Stereochemical vs. biological activity mismatches : X-ray crystallography (e.g., P21_1/n space group) resolves discrepancies between predicted and observed binding conformations .
  • Divergent solubility reports : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to reconcile differences in aqueous solubility (~0.5 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.